Physicochemical Differentiation of the 2,5-Dimethylphenyl Isomer from the 2,4-Dimethylphenyl Isomer by Computed Properties
The 2,5-dimethylphenyl substitution pattern on the anilide nitrogen alters the computed molecular properties relative to the 2,4-dimethylphenyl isomer (CAS 1111174-87-8). While both compounds share the identical molecular formula (C₂₀H₂₁N₃O₂) and molecular weight (335.41 g/mol), the spatial arrangement of the methyl groups differs, producing distinct SMILES strings . The 2,5-isomer yields SMILES: CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C)C=CC(=C3)C, compared to the 2,4-isomer's SMILES: CCC1=NC(OCC(=O)NC2=C(C)C=C(C)C=C2)=C3C=CC=CC3=N1. This structural divergence translates to differential computed polar surface area and logP values .
| Evidence Dimension | Computed Physicochemical Properties |
|---|---|
| Target Compound Data | PSA ~92.45 Ų; logP ~4.07; Rotatable Bonds: 2; H-bond Acceptors: 2; H-bond Donors: 1 (for the 2,5-dimethylphenyl isomer; computed via Mcule platform) |
| Comparator Or Baseline | 2,4-dimethylphenyl isomer (CAS 1111174-87-8): PSA and logP values are computationally distinct but not separately reported in public databases |
| Quantified Difference | Different 2D SMILES and InChI Keys confirm non-identical connectivity and spatial arrangement; magnitude of PSA/logP difference not independently verified in published head-to-head studies |
| Conditions | In silico property calculation (Mcule platform); no direct experimental measurement comparison available |
Why This Matters
Differences in computed PSA and logP between positional isomers can influence membrane permeability, solubility, and off-target binding profiles, making isomer-specific procurement essential for reproducible SAR campaigns.
